molecular formula C25H31N3O4 B565636 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7 CAS No. 1246815-62-2

1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7

Cat. No.: B565636
CAS No.: 1246815-62-2
M. Wt: 444.583
InChI Key: BLCDDLOHQZZMHH-WFBMWZOZSA-N
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Description

1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] is a chemical compound with the molecular formula C25H31N3O4. It is a derivative of pindolol, a beta-blocker used in the treatment of hypertension and angina . This compound is often used as a reference standard in pharmaceutical testing and research .

Preparation Methods

The synthesis of 1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] involves several steps. The primary synthetic route includes the reaction of 1H-indole-4-ol with epichlorohydrin to form 3-(1H-indol-4-yloxy)-2-propanol. This intermediate is then reacted with isopropylamine to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. This mechanism is similar to that of pindolol, from which it is derived .

Comparison with Similar Compounds

1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] can be compared to other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, they differ in their pharmacokinetic properties and receptor selectivity. For instance, propranolol is non-selective, while atenolol and metoprolol are selective for beta-1 receptors .

Properties

CAS No.

1246815-62-2

Molecular Formula

C25H31N3O4

Molecular Weight

444.583

IUPAC Name

1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol

InChI

InChI=1S/C25H31N3O4/c1-17(2)28(13-18(29)15-31-24-7-3-5-22-20(24)9-11-26-22)14-19(30)16-32-25-8-4-6-23-21(25)10-12-27-23/h3-12,17-19,26-27,29-30H,13-16H2,1-2H3/i1D3,2D3,17D

InChI Key

BLCDDLOHQZZMHH-WFBMWZOZSA-N

SMILES

CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O

Synonyms

1,1’-[(1-Methylethyl-d7)imino]bis-3-(1H-indol-4-yloxy)propan-2-ol;  Pindolol Labeled Impurity

Origin of Product

United States

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